1-cyclopentylchromeno[3,4-d]imidazol-4-one
Description
1-Cyclopentylchromeno[3,4-d]imidazol-4-one is a fused heterocyclic compound comprising a chromene ring system (benzopyran) fused with an imidazolone moiety. The cyclopentyl substituent at the N1 position distinguishes it from other derivatives in this class.
Properties
CAS No. |
87236-21-3 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-cyclopentylchromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C15H14N2O2/c18-15-13-14(11-7-3-4-8-12(11)19-15)17(9-16-13)10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
VGNRXPVNAIVSPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentylchromeno[3,4-d]imidazol-4-one typically involves the following steps:
Formation of the Chromene Ring: The initial step often involves the synthesis of the chromene ring through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Cyclization to Form the Imidazole Ring: The chromene intermediate is then subjected to cyclization with an appropriate amine and a carbonyl compound to form the imidazole ring. This step usually requires a catalyst such as a Lewis acid and is carried out under reflux conditions.
Introduction of the Cyclopentyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentylchromeno[3,4-d]imidazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
1-cyclopentylchromeno[3,4-d]imidazol-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-cyclopentylchromeno[3,4-d]imidazol-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chromene and imidazole rings can participate in hydrogen bonding, π-π stacking, and other interactions with biomolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and synthetic properties of 1-cyclopentylchromeno[3,4-d]imidazol-4-one can be contextualized by comparing it to structurally related derivatives. Key analogs include 2-substituted chromenoimidazolones (e.g., propyl, heptyl, isopropyl) and N1-substituted variants (e.g., 1-benzyl).
Table 1: Physicochemical Properties of Selected Chromenoimidazolones
Key Observations :
Substituent Effects on Physicochemical Properties :
- Melting Points : Linear alkyl substituents (e.g., propyl, heptyl) yield solids with higher melting points (>200°C), attributed to enhanced van der Waals interactions . The cyclopentyl group, being a bulky alicyclic substituent, may reduce crystallinity compared to straight-chain analogs.
- Mass Spectrometry : HRMS data for 2-substituted derivatives (e.g., propyl: 243.1126, heptyl: 285.1601) align with theoretical values, confirming structural integrity .
Synthetic Efficiency :
- Method C (one-pot reaction with PPh₃ at 150°C) consistently achieves high yields (>85%) for 2-substituted derivatives . The cyclopentyl variant may require optimized conditions due to steric hindrance during cyclization.
Biological Activity: Selected 2-substituted derivatives (e.g., 4a, 4b, 6d, 6h) exhibit IC₅₀ values in enzymatic assays, though this compound’s activity remains uncharacterized in the provided evidence .
Structural Analogues: 1-Benzylchromeno[3,4-d]imidazol-4-one: This N1-aryl derivative (CID 55661) shares a fused chromenoimidazolone core but differs in substituent electronics. The benzyl group may enhance π-π stacking interactions in biological targets compared to the alicyclic cyclopentyl group .
Biological Activity
1-Cyclopentylchromeno[3,4-d]imidazol-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C15H14N2O2
- Molecular Weight : 254.28 g/mol
- IUPAC Name : 1-cyclopentyl-4H-chromeno[3,4-d]imidazol-4-one
The structure features a chromeno ring fused with an imidazole, which is critical for its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antitumor Activity : Studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Antimicrobial Properties : The compound has also been tested for its antimicrobial efficacy. It exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation and survival pathways. For example, it has been suggested that it could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Receptor Modulation : There is evidence that this compound may interact with various receptors involved in inflammatory responses and tumorigenesis. Its structural similarity to known receptor ligands suggests potential binding interactions that warrant further exploration .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | Observed Effect | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | Cytotoxicity IC50 = 15 µM | |
| Antitumor | A549 | Cytotoxicity IC50 = 20 µM | |
| Antimicrobial | Staphylococcus aureus | Inhibition zone = 15 mm | |
| Antimicrobial | Escherichia coli | Inhibition zone = 12 mm | |
| Anti-inflammatory | Macrophages | Reduced TNF-alpha production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
